Batyl monostearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

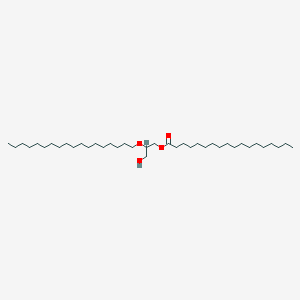

Structure

2D Structure

Properties

CAS No. |

13232-26-3 |

|---|---|

Molecular Formula |

C39H78O4 |

Molecular Weight |

611 g/mol |

IUPAC Name |

(3-hydroxy-2-octadecoxypropyl) octadecanoate |

InChI |

InChI=1S/C39H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-38(36-40)37-43-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,40H,3-37H2,1-2H3 |

InChI Key |

VANDYJBJBDMJHQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCCCC |

Synonyms |

BATYL STEARATE |

Origin of Product |

United States |

Definition and Structural Peculiarities of Batyl Monostearate 1 O Octadecylglycerol Monostearate

Batyl monostearate is a monoester of batyl alcohol and stearic acid. nikkolgroup.com Chemically, it is defined as (3-hydroxy-2-octadecoxypropyl) octadecanoate. nih.gov The structure of this compound is distinguished by two key components: a batyl alcohol backbone and a stearic acid tail linked by an ester bond. Batyl alcohol, also known as 1-O-octadecylglycerol, is an alkylglycerol, meaning it has a long-chain alkyl group (in this case, an 18-carbon octadecyl group) attached to the glycerol (B35011) molecule via an ether linkage. solubilityofthings.com This ether bond is a crucial feature that differentiates it from the more common acylglycerols.

The stearic acid component is an 18-carbon saturated fatty acid (octadecanoic acid) that is esterified to one of the free hydroxyl groups of the batyl alcohol. cir-safety.org This combination of an ether-linked alkyl chain and an ester-linked fatty acid chain results in a molecule with both hydrophobic and hydrophilic properties, which are critical to its function in various systems. solubilityofthings.com

The molecular formula for this compound is C39H78O4, and it has a molecular weight of approximately 611.0 g/mol . nih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H78O4 | nih.govuni.lu |

| Molecular Weight | 611.0 g/mol | nih.gov |

| IUPAC Name | (3-hydroxy-2-octadecoxypropyl) octadecanoate | nih.gov |

| InChIKey | VANDYJBJBDMJHQ-UHFFFAOYSA-N | uni.lu |

| CAS Number | 13232-26-3 | nih.gov |

Nomenclature Conventions and Discrepancies in Monostearate Ester Literature

Enzymatic Esterification Pathways for Monostearate Production

Enzymatic esterification is a prominent route for producing monostearate esters, utilizing lipases to catalyze the reaction between a polyol, such as glycerol, and stearic acid. medcraveonline.com This biocatalytic approach is valued for its high selectivity, which minimizes the complex purification steps required in chemical synthesis. medcraveonline.com The use of enzymes allows for the targeted production of monoesters, avoiding the random esterification that characterizes chemical glycerolysis. researchgate.net

Lipases (EC 3.1.1.3) are the most frequently used enzymes for the synthesis of monostearate esters due to their stability, high activity, and lack of need for cofactors. mdpi.com Among the various lipases, Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form known as Novozym 435, is extensively studied and commercially used for this purpose. tandfonline.comacs.orgrsc.org Novozym 435 is recognized for its high regioselectivity, thermal stability, and broad substrate specificity. acs.orgnih.gov

The synthesis is typically carried out via direct esterification of a polyol and stearic acid in a solvent system. medcraveonline.com Due to the opposing polarities of glycerol (hydrophilic) and stearic acid (lipophilic), a solvent is often necessary to create a homogeneous reaction medium, which is critical for achieving high conversion rates. medcraveonline.commedcraveonline.com Tertiary-butyl alcohol is one solvent that has been shown to be effective as it can solubilize both substrates, facilitating better interaction with the enzyme. medcraveonline.commedcraveonline.com The reaction using Novozym 435 often favors the synthesis of the sn-1(3) isomer of glyceryl monostearate. medcraveonline.com

| Enzyme | Source Organism | Commercial Form | Key Characteristics |

| Lipase B | Candida antarctica | Novozym 435 | High regioselectivity, high thermal stability, broad substrate specificity. acs.orgrsc.org |

| Lipase | Candida rugosa | - | Used in esterification of sucrose (B13894) with fatty acids. ui.ac.id |

| Lipase | Rhizomucor miehei | - | Utilized in solvent-free systems. medcraveonline.com |

| Lipase | Aspergillus terreus | - | Shows high regioselective conversion of sorbitol. researchgate.netumich.edu |

Enzyme immobilization is a critical technology in biocatalysis, enhancing the operational stability of enzymes and, crucially, allowing for their recovery and reuse, which is vital for economic viability. nih.govnih.gov Immobilization involves confining the enzyme to a solid support material, which can be achieved through various methods such as adsorption, covalent binding, entrapment, and cross-linking. nih.govnih.gove-asct.org

Novozym 435 is a prime example of immobilization by adsorption, where CALB is adsorbed onto a macroporous acrylic resin. rsc.orgmdpi.com This method is based on weak, non-covalent interactions (like hydrophobic interactions and van der Waals forces) between the enzyme and the support. e-asct.orgmdpi.com This technique is advantageous as it is generally simple and less likely to alter the enzyme's structure compared to covalent methods. mdpi.com

The reusability of immobilized biocatalysts is a key performance indicator. Studies on the synthesis of monostearate esters have demonstrated the excellent operational stability of immobilized lipases. For instance, immobilized Candida antarctica lipase B has been shown to be reusable for multiple catalytic cycles with only a minor loss of activity. tandfonline.com In one study, the biocatalyst was reused for up to four cycles with an average 4% loss of activity per cycle. tandfonline.com Another report indicated that Novozym 435 could be used for 15 cycles without a significant loss of its original activity in the synthesis of isopropyl palmitate. researchgate.netresearchgate.net This stability is essential for the development of continuous production processes, such as in packed bed reactors. medcraveonline.com

A major advantage of enzymatic synthesis over chemical methods is the inherent selectivity of enzymes. medcraveonline.com Lipases exhibit regioselectivity, meaning they preferentially catalyze reactions at specific positions on a substrate molecule. mdpi.com In the context of glyceryl monostearate synthesis from glycerol and stearic acid, lipases like CALB are typically sn-1/3 specific. researchgate.net This means they selectively acylate the primary hydroxyl groups at the sn-1 and sn-3 positions of the glycerol backbone, while the secondary hydroxyl group at the sn-2 position is largely left unreacted. researchgate.net

This high regioselectivity leads to the predominant formation of sn-1(3)-glyceryl monostearate, the desired product, while minimizing the formation of sn-2-glyceryl monostearate and, importantly, di- or triglycerides. medcraveonline.commedcraveonline.com Research has shown that using Novozym 435 can result in the exclusive production of monoglycerides (B3428702) without the formation of diglycerides (DAG). medcraveonline.com This specificity simplifies downstream processing by eliminating the need for complex purification steps like short-path distillation, which is often required in chemical synthesis to separate the desired monoesters from other acylglycerols. medcraveonline.com

Enzyme Immobilization Techniques and Biocatalyst Reusability Studies

Optimization of Reaction Parameters in Esterification Processes

To maximize the yield and efficiency of monostearate ester production, several reaction parameters must be systematically optimized. These include the molar ratio of the substrates, enzyme concentration, temperature, and reaction time. medcraveonline.commedcraveonline.com

The molar ratio of the reactants, specifically the polyol to the fatty acid, plays a crucial role in determining the final product distribution and conversion rate. medcraveonline.com In the esterification of glycerol and stearic acid, an excess of glycerol is typically used to shift the reaction equilibrium towards the formation of the monoester and suppress the formation of di- and triesters. researchgate.netmedcraveonline.com

Studies have systematically evaluated the effect of varying the glycerol-to-stearic acid molar ratio. As the concentration of glycerol increases, the conversion of stearic acid into glyceryl monostearate generally improves. medcraveonline.com However, beyond a certain point, further increasing the glycerol excess may not lead to a significant increase in conversion and can complicate product purification. researchgate.net For example, one study found that conversion increased as the molar ratio of stearic acid to glycerol went from 1:1 to 1:8, reaching a conversion of approximately 89%, with no significant improvement at a 1:10 ratio. researchgate.netmedcraveonline.com Another optimization study identified an optimal glycerin-to-TPSA (triple-pressed stearic acid) molar ratio of 6:1. researchgate.net

| Stearic Acid:Glycerol Molar Ratio | Stearic Acid Conversion (%) | Reference |

| 1:1 | ~45% | researchgate.net |

| 1:3 | ~82% | researchgate.netmedcraveonline.com |

| 1:5 | ~80% | researchgate.net |

| 1:8 | ~89% | researchgate.netmedcraveonline.com |

| 6:1 (Glycerin:TPSA) | Optimized Condition | researchgate.net |

| 1:15 | ~78% (in ionic liquid) | chem-soc.si |

Enzyme loading, or the concentration of the biocatalyst in the reaction mixture, is another critical parameter that influences the reaction rate. medcraveonline.com Increasing the enzyme load generally accelerates the reaction, but only up to a certain threshold. medcraveonline.com Beyond this point, the increase in conversion becomes negligible, and the process becomes less cost-effective due to the high price of commercial enzymes. medcraveonline.com

Research on glyceryl monostearate synthesis found that increasing the enzyme load of Novozym 435 up to 10% (w/w of substrates) resulted in higher conversion rates. medcraveonline.com However, further increasing the load to 20% did not yield a significant improvement, making 10% the more economical choice. medcraveonline.com Another study determined an optimal Lipozyme 435 amount of 8% w/w. researchgate.net

The kinetics of these lipase-catalyzed reactions are often described by the Ping-Pong Bi-Bi mechanism, which may include substrate inhibition. tandfonline.comresearchgate.net This model involves the formation of a covalent acyl-enzyme intermediate, where the lipase first reacts with the acyl donor (stearic acid) to release water, and then the acylated enzyme reacts with the acyl acceptor (glycerol) to form the ester and regenerate the free enzyme. mdpi.comtandfonline.com Understanding these kinetics is essential for reactor design and process scale-up. The activation energy for the esterification of stearic acid and glycerol using CALB has been calculated to be 10.3 kcal/mol in one study and 43.23 kJ/mol in another. chem-soc.sitandfonline.com

| Parameter | Finding | Reference |

| Enzyme Loading | Optimal load of 10% (w/w) Novozym 435; higher loads did not significantly increase conversion. | medcraveonline.com |

| Enzyme Loading | Optimized Lipozyme 435 amount was 8% (w/w). | researchgate.net |

| Kinetics | Reaction follows a Ping-Pong Bi-Bi mechanism with glycerol inhibition. | tandfonline.com |

| Activation Energy | 10.3 kcal/mol for CALB-catalyzed synthesis. | tandfonline.com |

| Activation Energy | 43.23 kJ/mol in Cyphos 105 ionic liquid. | chem-soc.si |

Influence of Reaction Temperature and Duration on Conversion Efficiency

The efficiency of converting stearic acid into monostearate esters is significantly influenced by both reaction temperature and duration. In the enzymatic synthesis of glyceryl monostearate, a rapid initial esterification is observed, with the highest conversion of stearic acid (82.39%) achieved in just 10 minutes at 60°C. medcraveonline.com Similarly, in the solvent-free enzymatic production of ethylene (B1197577) glycol monostearate, reaction temperatures are a key factor, with conversions reaching nearly 100% under optimized conditions. acs.org

For the synthesis of stearic acid triethanolamine (B1662121) ester, optimal conditions were found to be a reaction time of 24 hours at a temperature of 61.9°C. researchgate.net In another study on the enzymatic transesterification of triolein (B1671897) with stearic acid, the optimal reaction temperature for both Rhizomucor miehei (IM60) and Candida antarctica (SP435) lipases was 55°C, with equilibrium reached at 18 and 24 hours, respectively. researchgate.net Furthermore, the synthesis of 1,3-distearoylglycerol via esterification was conducted at 75°C for 6 hours. mdpi.com

Table 1: Influence of Temperature and Duration on Monostearate Ester Conversion

| Ester Product | Catalyst/Enzyme | Temperature (°C) | Duration | Conversion Rate | Source |

|---|---|---|---|---|---|

| Glyceryl Monostearate | Novozym 435 | 60 | 10 min | 82.39% | medcraveonline.com |

| Ethylene Glycol Monostearate | Commercial Immobilized Lipases | Optimized | - | ~100% | acs.org |

| Stearic Acid Triethanolamine Ester | - | 61.9 | 24 h | - | researchgate.net |

| Transesterified Triolein/Stearic Acid | IM60 (Rhizomucor miehei) | 55 | 18 h (equilibrium) | - | researchgate.net |

| Transesterified Triolein/Stearic Acid | SP435 (Candida antarctica) | 55 | 24 h (equilibrium) | - | researchgate.net |

| 1,3-Distearoylglycerol | - | 75 | 6 h | - | mdpi.com |

Evaluation of Organic Solvent Systems and Solvent-Free Methodologies

The choice of solvent plays a critical role in the enzymatic synthesis of monostearate esters due to the differing polarities of substrates like glycerol and stearic acid. medcraveonline.com Various organic solvents have been evaluated to enhance miscibility and, consequently, reaction efficiency. In one study, tertiary butyl alcohol was identified as the most effective solvent for the esterification of stearic acid and glycerol, yielding a conversion of 82.71%. medcraveonline.com Acetone was the second-best, with a conversion of approximately 69%. medcraveonline.com Other solvents like hexane, toluene, and chloroform (B151607) have also been used, although they raise environmental and safety concerns. chem-soc.si

Solvent-free synthesis is emerging as an economically attractive and environmentally benign alternative. acs.org This approach has been successfully applied to the production of high-purity sucrose fatty acid monoesters and ethylene glycol monostearate, with the latter achieving conversions of up to 99%. acs.orgacs.orgresearchgate.netosti.gov The solvent-free method for ethylene glycol monostearate synthesis has shown promise for industrial-scale applications. acs.orgcapes.gov.brfigshare.com

Table 2: Effect of Organic Solvents on Stearic Acid Conversion

| Solvent | Log P Value | Stearic Acid Conversion (%) | Source |

|---|---|---|---|

| Tetrahydrofuran | 0.46 | - | medcraveonline.com |

| Tertiary Butyl Alcohol | 0.35 | 82.71 | medcraveonline.com |

| Acetone | -0.24 | ~69 | medcraveonline.com |

| Hexane | 3.5 | - | medcraveonline.com |

| Heptane | 4.0 | - | medcraveonline.com |

| Isooctane | 4.5 | - | medcraveonline.com |

Role of Water Activity Modulation and Molecular Sieves in Reaction Equilibrium

Water is a byproduct of esterification, and its presence can shift the reaction equilibrium towards hydrolysis, thereby reducing the yield of the desired ester. medcraveonline.commedcraveonline.com Controlling water activity is therefore crucial for maximizing conversion. The use of molecular sieves is a common and effective strategy to remove water from the reaction medium. acs.orgyoutube.com

In the enzymatic synthesis of glyceryl monostearate, the addition of molecular sieves (3Å) was shown to increase the conversion of stearic acid from 82.39% to 94.14%. medcraveonline.com The positive effect of molecular sieves was observed across different molar ratios of substrates, with a maximum conversion of approximately 95% being achieved. medcraveonline.com Similarly, for the synthesis of sorbitol 1(6)-monostearate, the addition of molecular sieves (4Å) not only shifted the equilibrium towards ester synthesis but also stabilized the product by preventing hydrolysis, leading to higher yields. umich.eduscispace.com The use of molecular sieves can be implemented in various ways, including their direct addition to the reaction mixture or their use in a Soxhlet extractor to continuously remove water from the vapor phase of the reaction. youtube.comresearchgate.net

Chemical Synthesis Approaches and Methodological Refinements

While biocatalysis offers significant advantages, chemical synthesis routes remain prevalent in industrial production. These methods often involve high temperatures and catalysts to drive the reaction.

Catalyst Systems in Direct Esterification (e.g., Solid Acid Catalysts)

Direct esterification of glycerol with fatty acids is a common chemical synthesis route. koreascience.krasianpubs.org This process is typically catalyzed by strong mineral acids like sulfuric acid and phosphoric acid, or alkali catalysts. asianpubs.orggoogle.com However, these homogeneous catalysts can lead to environmental issues and the formation of byproducts. koreascience.krasianpubs.org

Solid acid catalysts have emerged as a more environmentally friendly alternative. researchgate.net Materials like zeolites, sulfated zirconia, and heteropolyacids supported on materials like MCM-41 have shown high catalytic activity. koreascience.krasianpubs.orgacademie-sciences.fr For instance, a 30% H3PW12O40/MCM-41 catalyst achieved a 98% conversion of stearic acid with 91% selectivity for glycerol monostearate under optimized conditions. asianpubs.org Zirconium sulfate (B86663) supported on SBA-15 has also been identified as an effective catalyst for producing stearic acid triethanolamine ester. researchgate.net P-toluenesulfonic acid is another commonly used acid catalyst in these reactions. koreascience.krgoogle.commdpi.com

Continuous Glycerolysis of Triglycerides at Elevated Temperatures

The commercial production of glyceryl monostearate is often achieved through the continuous glycerolysis of triglycerides at high temperatures, typically between 220°C and 250°C. medcraveonline.com This process uses inorganic chemical catalysts such as sodium hydroxide (B78521), potassium hydroxide, or calcium hydroxide under a nitrogen atmosphere. medcraveonline.comglobalresearchonline.net

This method, however, tends to be non-specific, resulting in a mixture of mono-, di-, and triglycerides, with typical yields of monoglycerides ranging from 40% to 60%. medcraveonline.comchem-soc.siglobalresearchonline.net The high temperatures can also lead to the formation of dark-colored byproducts and a burnt taste, necessitating further purification steps. medcraveonline.com Despite these drawbacks, continuous glycerolysis remains a widely used industrial method. globalresearchonline.netresearchgate.net

Strategies for Purification and Separation of Acylglycerol Mixtures

The product of both chemical and enzymatic synthesis is often a mixture of mono-, di-, and triglycerides, along with unreacted starting materials. medcraveonline.comjst.go.jp Therefore, effective purification and separation strategies are essential to obtain high-purity this compound.

Molecular distillation, also known as short-path distillation, is a key technique used to separate acylglycerols. medcraveonline.commdpi.comgoogle.com This method is particularly effective for separating components based on their molecular weight and is used to increase the purity of monoacylglycerols to over 90%. globalresearchonline.netkosfaj.org For example, a three-stage molecular distillation process has been developed to purify 1,3-diacylglycerols, effectively removing free fatty acids, monoacylglycerols, and triacylglycerols. mdpi.com

Other purification techniques include solvent extraction and column chromatography. modernscientificpress.comsbq.org.br Centrifugal partition chromatography (CPC) has been used to separate acylglycerol mixtures using a two-phase solvent system of n-hexane and 85% ethyl alcohol. jst.go.jp Low-temperature crystallization is another method employed to concentrate specific acylglycerols, such as 2-monoacylglycerols rich in polyunsaturated fatty acids. nih.gov

Process Engineering for Monostearate Production Scaling

The industrial-scale synthesis of monostearate esters, including this compound, relies on robust process engineering to ensure efficiency, product quality, and scalability. The transition from laboratory-scale synthesis to large-scale production involves careful design and optimization of reactor systems and operating conditions. Key engineering considerations include reactor type, heating methods, and strategies for process intensification.

Batch Reactor Systems Design and Performance

Batch reactors are a foundational technology for chemical production, including the synthesis of specialty esters like monostearates. They operate in a closed system where reactants are loaded, the reaction proceeds, and the product is discharged in a sequential, time-based process. pageplace.de This configuration offers flexibility, making it suitable for producing a variety of chemicals on a relatively small scale, such as in the fine chemical and pharmaceutical industries. pageplace.de

The design of a batch reactor system for monostearate production involves several critical stages and components. A typical process begins with reactor preparation, which may include cleaning, leak testing, and treating the internal surfaces with antifoulant agents to prevent material buildup. controleng.com Following preparation, the reactants, such as batyl alcohol and stearic acid, are charged into the vessel in precise amounts. controleng.com Agitation is crucial to ensure the reactants are well-mixed, which improves heat transfer and promotes a uniform product. controleng.com The synthesis of glyceryl monostearate, for example, has been performed in batch processes using stoppered conical flasks on an orbital shaker to ensure adequate mixing. medcraveonline.commedcraveonline.com

Heating the reactor to the optimal reaction temperature is a critical step. controleng.com Since esterification reactions are often exothermic, an initial heating phase is followed by a period where cooling is required to maintain the target temperature and prevent runaway reactions. controleng.com The reaction is monitored until it reaches completion, which can be indicated by a change in a physical property like pressure. controleng.com Once the reaction is terminated, the batch is ready for discharge and subsequent purification steps. controleng.com

Table 1: Typical Operational Sequence in a Batch Reactor for Monostearate Synthesis

| Stage | Description | Key Parameters |

| 1. Reactor Preparation | The empty reactor is cleaned, leak-tested, and treated with antifoulant to prevent wall deposition. controleng.com | Cleanliness, Seal Integrity |

| 2. Reactant Charging | A controlled charge of reactants (e.g., batyl alcohol, stearic acid) and any catalysts or solvents are added. controleng.com | Accurate measurement of reactants |

| 3. Reactor Heatup | The mixture is heated to the desired reaction temperature (e.g., 60°C for enzymatic synthesis). controleng.commedcraveonline.com | Heating rate, Target temperature |

| 4. Reaction | The reaction proceeds under controlled temperature and continuous agitation to ensure homogeneity and efficient heat transfer. controleng.com | Temperature control, Agitation speed |

| 5. Termination | The reaction is stopped once the desired conversion is achieved, often signaled by a drop in reactor pressure. controleng.com | Monitoring of conversion |

| 6. Product Discharge | The completed batch is removed from the reactor for downstream processing, such as purification. controleng.com | - |

Continuous Flow Reactor Applications (e.g., Packed Bed Reactors)

For larger-scale and continuous production, flow reactors offer significant advantages over batch systems. syrris.jpnih.gov Continuous flow chemistry involves pumping reagents through a tube or capillary where the reaction occurs. syrris.jp This method allows for precise control over parameters like stoichiometry and residence time. syrris.jp Among the various types of flow reactors, the Packed Bed Reactor (PBR) is particularly effective for reactions involving solid catalysts, such as the enzymatic synthesis of monostearates. medcraveonline.commedcraveonline.com PBRs are widely used across the petrochemical, pharmaceutical, and food industries.

A PBR typically consists of a column packed with catalyst particles. science.gov In the context of monostearate synthesis, this often involves an immobilized enzyme like Candida antarctica lipase (Novozym 435). medcraveonline.commedcraveonline.com The reactant mixture is continuously fed through the packed column, and the product is collected at the outlet. syrris.jp This design provides excellent reaction efficiency due to enhanced heat and mass transfer. medcraveonline.com Key advantages of PBRs include reduced reaction times and high conversion rates per unit mass of the catalyst. medcraveonline.commedcraveonline.com

Research on the synthesis of glyceryl monostearate (GMS) demonstrates the effectiveness of PBRs. In one study, a glass reactor with a height-to-diameter ratio of 4:1 was packed with Novozym 435. medcraveonline.commedcraveonline.com A substrate feed containing stearic acid and glycerol in a 1:3 molar ratio was passed through the reactor at 60°C. medcraveonline.commedcraveonline.com The results showed a stearic acid conversion of 82% with a residence time of just 10 minutes. medcraveonline.commedcraveonline.com Ultimately, continuous production in the PBR achieved a 94% conversion of stearic acid. medcraveonline.com

Table 2: Performance of a Packed Bed Reactor (PBR) in Monostearate Synthesis

| Parameter | Value / Condition | Source |

| Catalyst | Novozym 435 (Immobilized Candida antarctica B lipase) | medcraveonline.commedcraveonline.com |

| Reactants | Stearic acid, Glycerol | medcraveonline.commedcraveonline.com |

| Molar Ratio (Stearic Acid:Glycerol) | 1:3 | medcraveonline.commedcraveonline.com |

| Reaction Temperature | 60°C | medcraveonline.commedcraveonline.com |

| Residence Time | 5 - 10 minutes | medcraveonline.commedcraveonline.com |

| Stearic Acid Conversion | 77% (at 5 min), 82% (at 10 min) | medcraveonline.commedcraveonline.com |

| Maximum Achieved Conversion | 94% | medcraveonline.com |

Process Intensification through Advanced Heating Methodologies (e.g., Microwave-Assisted Synthesis)

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. One effective method for intensifying esterification reactions is the use of microwave-assisted synthesis. slideshare.net Unlike conventional heating which relies on conduction and convection, microwave irradiation generates heat directly within the material through the interaction of electromagnetic waves with polar molecules. slideshare.net This leads to rapid and uniform heating, which can dramatically accelerate reaction rates. slideshare.net

Microwave-assisted organic synthesis (MAOS) offers several advantages, including significantly faster reaction times, higher product yields, and lower energy consumption, aligning with the principles of green chemistry. slideshare.net For instance, the solvent-free microwave-assisted synthesis of 2,3-dihydroxypropyl decanoate (B1226879) (a monoglyceride) from decanoic acid and glycidol (B123203) achieved total conversion in just one minute at 300 W. researchgate.net In contrast, the same reaction under conventional heating required over an hour. researchgate.net This method also enhanced the selectivity for the desired product. researchgate.net

In the synthesis of glyceryl monostearate, microwave heating has also been shown to be highly effective. A study using HCl as a catalyst to react stearic acid and glycerol found that optimal conditions included a 3:1 molar ratio, 1% catalyst weight, and a temperature of 160°C. researchgate.net Using microwave heating for 80 minutes under these conditions resulted in a product yield of 88.35%. researchgate.net This demonstrates that microwave technology is a powerful tool for intensifying the production of monostearate esters, offering a faster and more efficient alternative to traditional heating methods. researchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Monoglyceride Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Source |

| Product | 2,3-dihydroxypropyl decanoate | 2,3-dihydroxypropyl decanoate | researchgate.net |

| Reactants | Decanoic acid, Glycidol | Decanoic acid, Glycidol | researchgate.net |

| Reaction Time | 1 minute (at 300 W) | > 1 hour | researchgate.net |

| Selectivity | Notably enhanced | Lower | researchgate.net |

| Energy Efficiency | Higher due to direct heating | Lower due to indirect heating | slideshare.net |

Formation of Vesicular and Lamellar Liquid Crystalline Phases

Liquid crystalline phases are states of matter intermediate between the crystalline solid and the isotropic liquid. In the context of amphiphilic molecules like this compound, these phases arise from the organized arrangement of molecules in the presence of a solvent, typically water. Lamellar phases (Lα) consist of stacked bilayers of amphiphiles separated by solvent layers, while vesicular structures are essentially lamellar bilayers that have folded into closed, often spherical, shells.

The self-assembly of monostearate esters is a spontaneous process driven by the hydrophobic effect. When a molten mixture of these lipids is introduced to an aqueous system, the molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water, while maximizing the contact of their hydrophilic heads with water.

While specific studies on the self-assembly of pure this compound are not widely available, the behavior of closely related alkyl glyceryl ethers and glyceryl monostearate (GMS) provides significant insight. For instance, isostearyl glyceryl ether is noted for its ability to form liquid crystals upon interaction with water, a property leveraged in cosmetics. dntb.gov.ua Similarly, oleyl glyceryl ether interacts with water to form reverse hexagonal liquid crystals. nikkolgroup.com Research on GMS demonstrates the spontaneous formation of vesicles upon the hydration of a molten mixture of GMS and stearic acid, without the need for any organic solvent. atamanchemicals.com This process results in the formation of hydrophobic domains composed of the fatty acid side chains, shielded from the aqueous environment by the hydrophilic glycerol headgroups. atamanchemicals.com

The hydration of these amphiphiles leads to the formation of various structures. In systems containing surfactants and fatty alcohols (like stearyl alcohol, a component of this compound), an α-form hydrated crystalline phase, often called an α-gel, can form. jst.go.jp These gels are a type of lamellar liquid crystal and are crucial for stabilizing emulsions. jst.go.jp

Phase diagrams are essential tools for mapping the different phases a system can adopt as a function of composition and temperature. For amphiphilic systems, these diagrams illustrate the transitions between micellar, hexagonal, lamellar, and cubic liquid crystalline phases.

A pseudo-ternary phase diagram for a system containing water and two amphiphiles, behenyl alcohol and polyoxyethylene (5 mol) glyceryl monostearate (GMS-5), demonstrates the formation of an α-form hydrated crystalline phase (α-gel). jst.go.jp Such systems are representative of the complex formulations used in cosmetic and pharmaceutical creams, where the interaction between a fatty alcohol (analogous to the batyl alcohol portion) and a monostearate ester gives rise to the desired structured phase.

The structural characterization of these self-assembled systems is typically performed using techniques like Small-Angle X-ray Scattering (SAXS), which provides information on the dimensions and arrangement of the structures, and microscopy (e.g., polarized light microscopy) to visualize the birefringent liquid crystalline phases.

Table 1: Components in a Representative Self-Assembled System Exhibiting an α-Gel Phase jst.go.jp

| Component | Role in System | Chemical Class |

| Behenyl Alcohol | Fatty Alcohol / Co-surfactant | Long-Chain Alcohol |

| Glyceryl Monostearate (GMS-5) | Non-ionic Surfactant / Emulsifier | Polyoxyethylene Glyceryl Ester |

| Water | Solvent / Continuous Phase | Polar Solvent |

Spontaneous Self-Assembling Behavior in Molten Mixtures and Hydrated Systems

Interfacial Tension Reduction and Emulsification Mechanisms

Emulsions are mixtures of two immiscible liquids, like oil and water, where one is dispersed in the other as fine droplets. Emulsifiers, such as this compound, are critical for both the formation and stabilization of these systems. They function by adsorbing at the oil/water interface, reducing the interfacial tension and creating a protective barrier around the dispersed droplets.

When an emulsifier is introduced into an oil-water system, its molecules rapidly migrate to the interface. The lipophilic alkyl chains orient themselves into the oil phase, while the hydrophilic glycerol-based headgroups remain in the aqueous phase. This molecular arrangement lowers the energetic penalty of the interface, thereby reducing the interfacial tension.

The dynamics of this process involve the diffusion of emulsifier molecules from the bulk phase to the interface, followed by their adsorption and arrangement. In whipped-frozen emulsions, the competitive adsorption between glyceryl monostearate (GMS) and proteins at the interface significantly impacts the final product's stability. nih.gov The presence of GMS can influence the crystallization of fat at the interface, a key mechanism in the stabilization of these complex emulsions. nih.gov For this compound, the presence of the ether linkage, which is chemically more stable and less polar than an ester linkage, would likely influence its adsorption kinetics and equilibrium at the interface compared to GMS.

Long-term emulsion stability is often attributed to the formation of a strong, viscoelastic film at the droplet surface. This film acts as a mechanical barrier, preventing droplets from coalescing. Lamellar liquid crystalline phases are particularly effective at creating such robust films. nikkolgroup.com

The adsorption of amphiphiles like GMS at the oil-water interface can lead to the formation of an ordered, rigid film. nikkolgroup.com This structure enhances the stability of the emulsion by mechanically preventing the dispersed oil droplets from merging. nikkolgroup.com The viscoelasticity of these interfacial films—their ability to resist deformation and stress—is a direct consequence of the structured liquid crystalline layers. While direct data for this compound is scarce, its constituent parts, stearyl alcohol and glycerol ether, are known to contribute to the thickening and stabilization of emulsions, suggesting it would also form effective interfacial films. nikkolgroup.comnikkolgroup.com Increasing the concentration of GMS in certain emulsions has been shown to strengthen the structural network, as evidenced by oscillatory rheology measurements. nih.gov

Adsorption Dynamics at Oil/Water Interfaces

Adsorption Science and Surface Modification Applications

The principles of adsorption are central to the function of this compound and related compounds in practical applications. By adsorbing onto surfaces, these molecules can modify the surface properties, for example, making a hydrophobic surface more hydrophilic or vice versa.

In the context of emulsions, the adsorption of this compound modifies the "surface" of the oil droplets, allowing them to be dispersed and stabilized within an aqueous phase (or vice versa). This is a primary application in the cosmetics industry, where Batyl alcohol is used to prepare emulsions with good texture and stability. nikkolgroup.comnikkolgroup.com

Furthermore, the ability of amphiphiles to self-assemble into structured phases like gels is being explored for the controlled delivery of active ingredients. google.com Gels formed through the self-assembly of low molecular weight amphiphilic molecules can create microstructures that sequester therapeutic agents. google.com The specific chemical nature of the amphiphile, such as the ether linkage in this compound, could be tailored to control the release kinetics and compatibility of the delivery system.

Physical Adsorption Mechanisms (e.g., Van der Waals Forces)

Physical adsorption, or physisorption, involves weak, non-covalent interactions between the adsorbate and the substrate. nih.gov For monostearate esters like this compound, the primary driving force for physisorption is the Van der Waals forces. frontiersin.org These are relatively weak, short-range electrostatic interactions that include London dispersion forces, which are significant for the long, nonpolar alkyl chain of the stearate molecule. nih.govfrontiersin.org

Table 1: Comparison of Adsorption Interaction Characteristics

| Interaction Type | Description | Typical Energy (kJ/mol) | Reversibility |

|---|---|---|---|

| Physisorption | Involves weak intermolecular forces like Van der Waals interactions. nih.gov | 0.2 - 4 nih.gov | Generally Reversible frontiersin.org |

| Chemisorption | Involves the formation of strong covalent or ionic bonds. solubilityofthings.com | 40 - 800 solubilityofthings.com | Generally Irreversible solubilityofthings.com |

| Hydrogen Bonding | An intermediate-strength electrostatic attraction between a proton donor and an acceptor. nih.govfrontiersin.org | 12 - 30 nih.gov | Reversible |

Chemisorption Interactions (e.g., Hydrogen Bonding)

Chemisorption involves the formation of stronger, more specific chemical bonds between the adsorbate and the substrate, such as covalent or ionic bonds. solubilityofthings.comtaylorandfrancis.com While typically weaker than true covalent bonds, hydrogen bonding is a significant directional interaction that falls under the broader category of chemisorption in some contexts, or is considered a strong form of physisorption. nih.govacs.org It is significantly stronger than Van der Waals forces. frontiersin.org

For this compound, the molecule contains hydroxyl (-OH) groups in its head region, which can act as both hydrogen bond donors and acceptors. These groups can form hydrogen bonds with suitable functional groups on a substrate surface, such as the silanol (B1196071) (Si-OH) groups present on the surface of silica-based minerals like diatomite. acs.org This interaction contributes to a more stable and specific adsorption compared to physisorption alone.

Research on the adsorption of glyceryl monostearate onto diatomite indicates that while physisorption is the main mechanism, the process is enhanced by the formation of a small number of hydrogen bonds. acs.orgresearchgate.netfigshare.com This combined mechanism, featuring both weak and stronger interactions, leads to a more robust and effective adsorption of the monostearate ester onto the mineral surface.

Adsorption onto Mineral Substrates (e.g., Diatomite Minerals for Antifogging)

The excellent physical adsorption properties of certain minerals are utilized to create functional composites. acs.org Diatomite, a naturally occurring, porous siliceous sedimentary rock, is a promising adsorbent material due to its high specific surface area, porosity, low cost, and the presence of surface silanol groups. acs.org These properties make it an effective substrate for adsorbing surfactants like monostearate esters for applications such as creating antifogging plastic films. acs.orgresearchgate.net

In studies using glyceryl monostearate as the adsorbate, the structural characteristics of the diatomite were found to be crucial for its adsorption capacity. acs.orgresearchgate.net The surface of the diatomite can be modified to enhance these properties. For instance, treating diatomite with an alkali solution can remove impurities and significantly increase the number of surface hydroxyl groups and the specific surface area. acs.orgresearchgate.netfigshare.com This modification enhances the adsorption capacity for glyceryl monostearate. One study found that alkali treatment increased the adsorption capacity by 32.08% to a level of 218.4 mg/g. acs.orgresearchgate.netfigshare.com

The mechanism for this adsorption is a combination of physical adsorption from Van der Waals force imbalances and chemisorption via a limited number of hydrogen bonds between the ester's hydroxyl groups and the diatomite's surface. acs.orgresearchgate.netfigshare.com By loading the monostearate onto the diatomite, which is then incorporated into a polymer like low-density polyethylene (B3416737) (LDPE), a composite film with slow-release, antifogging properties can be produced. researchgate.netresearchgate.net This provides a theoretical basis for developing efficient, mineral-based slow-release drip irrigation composite films. researchgate.netfigshare.com

Table 2: Effect of Alkali Treatment on Diatomite Adsorption of Glyceryl Monostearate

| Treatment | Adsorption Capacity (mg/g) | Percentage Increase | Primary Adsorption Mechanisms |

|---|---|---|---|

| Untreated Diatomite | Not Specified | N/A | Physisorption & Chemisorption |

| Alkali-Treated Diatomite | 218.4 acs.orgresearchgate.netfigshare.com | 32.08% acs.orgresearchgate.netfigshare.com | Enhanced Physisorption (increased surface area) & Chemisorption (increased hydroxyl groups) acs.orgresearchgate.netfigshare.com |

Upon conducting a thorough review of available scientific literature, it has been determined that there is a significant lack of specific, detailed research focused on the use of This compound in the advanced material applications outlined in your request. The existing body of scientific work does not provide sufficient data to generate an in-depth article on its role in Solid Lipid Nanoparticle (SLN) systems for active compound delivery or its application in the development of controlled-release matrices.

The search for formulation design, structural characterization, encapsulation efficiency, stability profiles, its role as a matrix component for sustained release, and specific release mechanisms related solely to this compound did not yield the detailed findings necessary to construct a scientifically accurate and authoritative article as per the specified outline. Research in these advanced pharmaceutical and material science fields tends to concentrate on more commonly utilized lipids, such as glyceryl monostearate, stearic acid, cetyl palmitate, and various triglycerides.

Therefore, it is not possible to generate the requested article with the required level of detail, including data tables and specific research findings, without compromising scientific accuracy. Providing an article based on other compounds would not adhere to the strict and explicit focus on this compound. We are committed to providing accurate and factual information and, in this instance, the specific data for this compound in these applications is not available in the public scientific domain.

Table of Compounds

Advanced Material Applications and Formulation Science with Monostearate Esters

Integration into Polymeric and Composite Materials

Following an extensive review of scientific literature, patent databases, and technical documentation, it has been determined that there is a significant lack of available information regarding the specific applications of Batyl monostearate in the field of polymeric and composite materials. Searches for "this compound," and its chemical name "3-(octadecyloxy)propane-1,2-diol monostearate," did not yield specific research findings, data, or documented use cases related to its interaction with polymer matrices for material property modulation or for the surface modification of plastic films for antifogging purposes.

The body of available research overwhelmingly focuses on other monostearate esters, most notably Glycerol (B35011) monostearate (GMS) , for these applications. GMS is widely documented as a processing aid, lubricant, and antifogging agent in various polymers. However, as per the specific constraints of this article to focus solely on this compound, the detailed findings related to GMS or other esters cannot be presented here.

Interactions with Polymer Matrices for Material Property Modulation

There is no specific data available in the reviewed sources detailing the interactions between this compound and polymer matrices. The scientific literature does not provide research findings on how its integration would modulate the mechanical, thermal, or rheological properties of polymers such as polyethylene (B3416737), polypropylene, or PVC. Therefore, a data table on its effects on material properties cannot be generated.

Surface Modification of Plastic Films (e.g., Antifogging Applications)

Similarly, no specific studies, patents, or technical papers were found that describe the use of this compound as a surface modification agent for plastic films, specifically for antifogging applications. The mechanism of action for antifogging agents typically relies on the molecule's ability to migrate to the polymer surface and alter the surface tension. While this compound possesses both hydrophilic (diol) and lipophilic (ether and stearate (B1226849) chains) moieties, which is characteristic of such surfactants, no empirical data exists in the public domain to confirm its efficacy or application in this context. Consequently, a data table detailing its performance as an antifogging agent cannot be created.

Due to the absence of specific research on this compound for these applications, the following sections remain unwritten. Further research would be required to determine if this compound has any potential utility in these areas of material science.

Analytical and Characterization Methodologies for Monostearate Esters

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating monostearate esters from reaction mixtures, quantifying their purity, and assessing the extent of conversion in synthesis processes.

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of monostearate esters. researchgate.netresearchgate.net It is particularly effective for determining the purity of the final product and for monitoring the progress of esterification reactions by quantifying the consumption of reactants and the formation of products. medcraveonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.govmedcraveonline.com

In a typical RP-HPLC setup for analyzing glyceryl monostearate, an Agilent Zorbax XDB C18 column (5 μM, 4.6 × 150 mm) can be used. medcraveonline.commedcraveonline.com The separation is often achieved through isocratic elution with a mobile phase consisting of a mixture of methanol (B129727) and water, for instance, in a 90:10 ratio. medcraveonline.commedcraveonline.com A flow rate of 1 ml/min is maintained, and detection is commonly performed using a UV detector at a wavelength of 208 nm. medcraveonline.com This method allows for the separation of the monostearate from the initial reactants, such as stearic acid, and any byproducts. medcraveonline.com The percentage conversion of the starting material, like stearic acid, can be calculated based on the reduction of its peak area in the chromatogram over time. medcraveonline.com

For more complex mixtures of sucrose (B13894) fatty acid esters, gradient elution may be employed to achieve better separation of monoesters, diesters, and higher esters. researchgate.net An evaporative light scattering detector (ELSD) is often suitable for such analyses as it is insensitive to the volatile solvents used in the gradient. researchgate.net

Table 1: Exemplary HPLC Conditions for Monostearate Ester Analysis

| Parameter | Value |

| Column | Agilent Zorbax XDB C18 (5 μM, 4.6 × 150 mm) medcraveonline.commedcraveonline.com |

| Mobile Phase | Methanol/Water (90:10, v/v) medcraveonline.commedcraveonline.com |

| Elution Mode | Isocratic medcraveonline.commedcraveonline.com |

| Flow Rate | 1.0 mL/min medcraveonline.commedcraveonline.com |

| Detector | UV at 208 nm medcraveonline.com |

| Injection Volume | 10 µL medcraveonline.com |

| Column Temperature | Room Temperature researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile molecules like batyl monostearate, a derivatization step, such as silylation, is often necessary to increase their volatility and thermal stability. nih.govdiva-portal.org This process involves replacing the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. diva-portal.org

GC-MS provides detailed information on the molecular weight and purity of the ester. kemdikbud.go.idresearchgate.net The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio (m/z) data for each component, which aids in their identification. diva-portal.org The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, allowing for structural confirmation. core.ac.uk For instance, in the analysis of glyceryl monostearate, a molecular ion peak (M+) at an m/z of 358.60 confirms its identity. medcraveonline.com

The choice of the GC column is critical for achieving good separation. A polarizable phenyl(65%)methylsilicone column has been shown to be effective in separating regio- and acyl chain isomers of similar compounds. core.ac.uk

Table 2: GC-MS Parameters for the Analysis of Derivatized Monostearate Esters

| Parameter | Typical Value/Condition |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Bis(trimethylsilyl)trifluoroacetamide (BSTFA) diva-portal.org |

| GC Column | Polarizable phenyl(65%)methylsilicone capillary column core.ac.uk |

| Carrier Gas | Helium kemdikbud.go.id |

| Ionization Mode | Electron Ionization (EI) core.ac.uk |

| Mass Analyzer | Quadrupole researchgate.net |

| Detection Mode | Total Ion Chromatogram (TIC) and Mass Spectrum medcraveonline.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for the separation of components in a mixture. cerealsgrains.orgnih.gov In the context of monostearate esters, TLC can effectively separate monoesters from diesters, triesters, and unreacted starting materials. nih.gov

For the separation of sucrose monostearate isomers, silica (B1680970) gel G plates are commonly used. cerealsgrains.org A developing solvent system of chloroform (B151607) and methanol, often in a 4:1 (v/v) ratio, allows for the differential migration of the esters up the plate based on their polarity. cerealsgrains.org After development, the separated spots are visualized. This can be achieved by spraying the plate with a 50% aqueous sulfuric acid solution and then charring it on a hot plate. cerealsgrains.org The resulting spots can be characterized by their retention factor (Rf) values, which are specific for each compound under the given conditions. cerealsgrains.org

TLC is particularly useful for a quick assessment of the reaction mixture, providing a qualitative picture of the conversion and the presence of byproducts. researchgate.net

Table 3: TLC System for Separation of Monostearate Esters

| Parameter | Description |

| Stationary Phase | Silica gel G coated plates cerealsgrains.org |

| Mobile Phase | Chloroform/Methanol (4:1, v/v) cerealsgrains.org |

| Visualization | Spraying with 50% aqueous H₂SO₄ followed by charring cerealsgrains.org |

| Rf Values (Sucrose Esters) | Monoesters: ~0.31, Diesters: ~0.42, Higher esters: <0.05 cerealsgrains.org |

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. scirp.org In the analysis of this compound, FT-IR is used to confirm the formation of the ester linkage. medcraveonline.com The FT-IR spectrum of the product is compared with the spectra of the starting materials (batyl alcohol and stearic acid).

The key spectral feature confirming the synthesis of the ester is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. medcraveonline.com For glyceryl monostearate, this band typically appears around 1728-1738 cm⁻¹. medcraveonline.comamericanpharmaceuticalreview.com Concurrently, the characteristic broad O-H stretching band of the carboxylic acid (around 3000-2500 cm⁻¹) and the C=O stretching of the acid (around 1700 cm⁻¹) from the starting material will diminish or disappear in the product spectrum. medcraveonline.com The presence of O-H stretching from the alcohol component of the ester (around 3300 cm⁻¹) can also be observed. mdpi.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Alcohol) | ~3300 mdpi.com | Broad band, indicates presence of hydroxyl groups. |

| C-H Stretch (Alkane) | 2916 - 2845 scirp.orgamericanpharmaceuticalreview.com | Strong, sharp bands from the long alkyl chain. |

| C=O Stretch (Ester) | ~1735 americanpharmaceuticalreview.com | Strong band, confirms the formation of the ester linkage. |

| C-O Stretch (Ester) | 1200 - 1000 semanticscholar.org | Medium to strong band. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. fepbl.commdpi.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide a wealth of information about the molecular framework of this compound. digitalxplore.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their chemical environments. For a monostearate ester, the spectrum will show characteristic signals for the protons in the alkyl chain of the stearate (B1226849) moiety (typically in the region of 0.8-2.5 ppm). koreascience.kr The triplet at around 0.87 ppm corresponds to the terminal methyl group protons. The protons of the methylene (B1212753) group adjacent to the carbonyl group appear as a triplet around 2.3 ppm. koreascience.kr The protons on the glycerol (B35011) or batyl alcohol backbone will have distinct chemical shifts, confirming the position of the ester linkage. koreascience.kr

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. koreascience.kr For this compound, a signal for the ester carbonyl carbon will be observed around 174 ppm. The carbons of the long alkyl chain will appear in the range of 14-35 ppm. koreascience.kr The signals for the carbons of the batyl alcohol moiety will also be present at their characteristic chemical shifts, allowing for complete structural assignment. koreascience.kr

The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the structure of this compound and can distinguish it from isomers or byproducts.

Table 5: Indicative NMR Chemical Shifts (δ) for Glyceryl Monostearate in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Stearate -CH₃ | ~0.87 (t) koreascience.kr | ~14.1 koreascience.kr |

| Stearate -(CH₂)n- | ~1.25 (s) koreascience.kr | ~22.7-31.9 koreascience.kr |

| Stearate -CH₂-C=O | ~2.34 (t) koreascience.kr | ~34.2 koreascience.kr |

| Ester C=O | - | ~174.0 |

| Glycerol -CH₂-O-CO- | ~4.15 (dd) koreascience.kr | ~65.2 koreascience.kr |

| Glycerol -CH(OH)- | ~3.92 (m) koreascience.kr | ~70.3 koreascience.kr |

| Glycerol -CH₂OH | ~3.59-3.69 (dd) koreascience.kr | ~63.3 koreascience.kr |

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Thermal and Structural Analysis Methods

The thermal behavior and solid-state structure of monostearate esters are critical for understanding their physical properties and polymorphism. Techniques such as Differential Thermal Analysis (DTA) and X-ray Diffraction (XRD) provide essential data on phase transitions and crystalline arrangement.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a thermo-analytical technique that measures the difference in temperature between a sample and an inert reference as a function of temperature while both are subjected to a controlled temperature program. filab.fr This method is used to detect physical and chemical changes involving an exchange of heat, such as phase transitions, melting, and crystallization. redcorona.co.kr When the sample undergoes a process that absorbs heat (endothermic), its temperature lags behind the reference, resulting in a negative peak on the DTA curve. redcorona.co.kr Conversely, a heat-releasing (exothermic) process causes the sample temperature to lead the reference, producing a positive peak. redcorona.co.kr

For monostearate esters like this compound, DTA is instrumental in determining key thermal properties. Studies on the closely related glyceryl monostearate (GMS) reveal distinct thermal events. mdpi.com The heating curve (endotherm) typically shows a sharp peak corresponding to the melting point, while the cooling curve (exotherm) indicates the crystallization temperature. mdpi.com For instance, neat GMS has been shown to have two well-defined melting peaks, which can be attributed to its mixed lamellar structure. mdpi.com The thermal stability of various fatty acid esters has been successfully studied using DTA and related techniques like thermogravimetric analysis (TGA). researchgate.net In one study, the melting point of stearic acid, a component of this compound, was observed at 71.5°C via Differential Scanning Calorimetry (DSC), a technique with principles similar to DTA. dovepress.com

Table 1: Thermal Transition Temperatures of Related Compounds via DTA/DSC

| Compound | Transition | Temperature (°C) | Source |

|---|---|---|---|

| Glycerol Monostearate (GMS) | Melting Peak 1 | 16.68 | mdpi.com |

| Melting Peak 2 | 63.15 | mdpi.com | |

| Crystallization Peak 1 | 62.27 | mdpi.com | |

| Crystallization Peak 2 | 17.23 | mdpi.com | |

| Stearic Acid | Melting Point | 71.5 | dovepress.com |

| Phytostanol Ester (PSE) | Melting Point | 34.5 | dovepress.com |

This table presents data for compounds structurally related to this compound to illustrate typical thermal analysis findings.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure of a material. micro.org.au It works by irradiating a sample with X-rays and measuring the scattered intensity as a function of the scattering angle. lucideon.com The resulting diffraction pattern is unique to the crystalline phase, providing information on phase identification, crystal structure, and degree of crystallinity. micro.org.aulucideon.com

For lipid esters, XRD is crucial for characterizing their polymorphic forms, which have different crystal packing and, consequently, different physical properties. Analysis of glyceryl monostearate (GMS), a compound analogous to this compound, shows characteristic diffraction peaks that confirm its crystalline nature. researchgate.net In a study of GMS in solid lipid nanoparticles, the XRD pattern of the pure lipid was compared to that of the nanoparticle formulation. researchgate.net The broadening of Bragg's peaks in the formulated sample indicated the formation of nanoparticles and a less ordered crystalline structure. researchgate.net Research on monolayers of 1-O-alkylglycerols, the parent structure of this compound, has used diffraction to identify orthorhombic crystal structures with tilted alkyl chains. rsc.org

Table 2: Characteristic XRD Peaks for Glyceryl Monostearate (GMS) and Related Compounds

| Compound/Formulation | 2θ Scattering Angle (°) | Significance | Source |

|---|---|---|---|

| Amphotericin B (crystalline) | 14.1, 21.39, 21.78 | Indicates crystallinity | researchgate.net |

| Chitosan-SLN (GMS-based) | 24.8, 30.6 | Shifted and broadened peaks indicating less ordered structure in nanoparticle form | researchgate.net |

This table provides examples of XRD data for related lipid systems to demonstrate the type of information obtained from the analysis.

Surface and Morphological Characterization Techniques

Understanding the surface properties and morphology of this compound, especially when formulated into complex systems, requires specialized analytical methods. Nitrogen adsorption-desorption provides insights into surface area and porosity, while Electron Spin Resonance can probe the dynamics at a molecular level.

Nitrogen Adsorption-Desorption Isotherms (e.g., BET Surface Area) for Porous Materials

Nitrogen adsorption-desorption analysis is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. The technique involves exposing the material to nitrogen gas at cryogenic temperatures and measuring the amount of gas adsorbed at various pressures. acs.org The resulting isotherm, a plot of adsorbed volume versus relative pressure, provides detailed information about the material's surface and pore structure. youtube.com The Brunauer-Emmett-Teller (BET) theory is commonly applied to the isotherm data to calculate the specific surface area. acs.org

According to the IUPAC classification, isotherms are categorized into different types, each corresponding to a specific pore structure (microporous, mesoporous, or non-porous). acs.orgresearchgate.net For a generally non-porous, crystalline solid like this compound, the nitrogen adsorption isotherm would be expected to be a Type II or Type III, indicating adsorption on a non-porous or macroporous surface. researchgate.net The measured surface area would be relatively low, corresponding to the external surface of the solid particles. However, if this compound were formulated into a high-surface-area material, such as a component in a porous carrier system, this analysis would become critical. For instance, a study on diatomite, a porous material used to adsorb glyceryl monostearate, utilized N₂ adsorption-desorption to characterize its pore structure, finding a Type II isotherm indicative of its suitability as an adsorbent. acs.org

Table 3: Illustrative BET Surface Area and Pore Characteristics

| Sample Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Isotherm Type | Source |

|---|---|---|---|---|

| Acid-activated Diatomite | 45.42 | 0.11 | Type II | acs.org |

| Natural Diatomite | 13.92 | 0.05 | Type II | acs.org |

| Hollow Microsphere CaCO₃ | 17.55 | 0.047 | Type IV | rsc.org |

This table shows data for porous materials to illustrate the parameters obtained from nitrogen adsorption analysis. This compound itself is not typically porous.

Electron Spin Resonance (ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects materials with unpaired electrons, such as free radicals or paramagnetic centers. wikipedia.orgnih.gov The method is highly sensitive to the local environment and dynamics of the unpaired electron. icmab.es While this compound is not intrinsically paramagnetic, ESR can be used to study its properties through the "spin probe" or "spin label" method. icmab.es This involves introducing a stable radical molecule (the spin probe) into the system, where its ESR spectrum becomes a reporter on the local molecular dynamics, fluidity, and polarity. nih.govicmab.es

This approach has been successfully applied to study the aggregation behavior of glyceryl monostearate (GMS) in aqueous dispersions. science.gov By incorporating a spin-labeled molecule into the GMS system, researchers were able to determine a critical micelle concentration of 30 µmol/L at room temperature. science.gov The ESR spectra also revealed that as the concentration of a protein (β-lactoglobulin) was increased relative to the monoglyceride, the spin probes showed increased motional restriction. science.gov This was determined by calculating rotational correlation times from the spectral changes, providing quantitative insight into the molecular interactions and the dynamic (in)homogeneity of the matrix. icmab.esscience.gov

Table 4: Findings from ESR Spin Probe Studies of Glyceryl Monostearate (GMS)

| Parameter Measured | Finding | Methodological Basis | Source |

|---|---|---|---|

| Critical Micelle Concentration | Determined to be 30 µmol/L at room temperature. | Analysis of ESR spectra of spin-labeled GMS in aqueous dispersion. | science.gov |

| Motional Restriction | Monomers showed increased motional restriction with an increasing ratio of β-lactoglobulin to monoglyceride. | Calculation of rotational correlation times from spectral changes. | science.gov |

Mechanistic Investigations of Monostearate Ester Interactions in Biological Systems

Modulation of Intestinal Barrier Integrity (e.g., Tight Junction Disruptions)

The intestinal barrier is a critical interface that separates the external luminal environment from the body's internal milieu. frontiersin.orgnih.gov Its integrity is maintained by a single layer of epithelial cells and the intercellular junctions that connect them, primarily the tight junctions (TJs). nih.gov TJs are complex protein structures, including claudins and zonula occludens (ZO), that regulate the paracellular passage of ions, solutes, and water. nih.govnih.gov

While direct studies on batyl monostearate are limited, research on structurally similar compounds, such as glycerin monostearate (GM), provides insight into how monostearate esters can modulate this barrier. A study investigating the effects of GM co-administered with a mixture of phthalate (B1215562) esters (MPEs) in rats demonstrated a significant disruption of the tight junction barrier in testicular tissue, a barrier that shares structural proteins with the intestinal lining. oup.com In the group exposed to both MPEs and GM, the tight junctions were observed to be broken. oup.com This was accompanied by significant alterations in the expression of key tight junction proteins. oup.com

The expression of ZO-1 and claudin-11 was notably decreased in the group receiving both the phthalate mixture and glycerin monostearate compared to controls and the group receiving only the phthalates. oup.com This suggests that the presence of the monostearate ester exacerbated the toxic effects of the phthalates by compromising the barrier, which could allow for increased absorption and entry of the harmful compounds into the tissue. oup.com The ultrastructural damage and altered protein expression indicate a potential mechanism whereby monostearate esters could increase the permeability of biological barriers. oup.com

Table 1: Effect of Glycerin Monostearate (GM) on Tight Junction Protein Expression in Rat Testes (Illustrative for Monostearate Ester Effects)

| Experimental Group | Relative ZO-1 Protein Expression (Normalized to Control) | Relative Claudin-11 Protein Expression (Normalized to Control) |

|---|---|---|

| Control | 1.00 | 1.00 |

| MPEs Only | ~0.95 (No significant difference from control) | ~0.98 (No significant difference from control) |

| MPEs + GM | ~0.40 (P < 0.01 vs. Control and MPEs group) | ~0.55 (P < 0.01 vs. Control and MPEs group) |

Data adapted from a study on glycerin monostearate to illustrate the potential mechanism of monostearate esters. oup.com MPEs = Mixture of Phthalate Esters.

Impact on Bioavailability and Internal Exposure of Co-ingested Lipophilic Compounds

The ability of a compound to be absorbed and become available at a site of action is known as bioavailability. For lipophilic (fat-soluble) compounds, this process is highly dependent on the composition of the intestinal contents. drug-dev.com Lipid-based excipients are known to improve the oral bioavailability of poorly water-soluble drugs by several mechanisms, including increasing their solubility and facilitating their transport across the intestinal epithelium. gattefosse.commdpi.com

Lipophilic compounds with a high partition coefficient (logP > 5) are preferentially transported through the intestinal lymphatic system, which can help them bypass first-pass metabolism in the liver, leading to greater systemic exposure. drug-dev.com The presence of fats and emulsifiers can promote the formation of micelles and chylomicrons, which are essential for the absorption of these compounds. drug-dev.com

The aforementioned study on glycerin monostearate (GM) provides a clear example of this phenomenon. The co-administration of GM with phthalates, which are lipophilic compounds, was found to aggravate testicular toxicity. oup.com The proposed mechanism is that GM, acting as an emulsifier, disrupted the tight junction barrier, leading to increased absorption of the phthalates into the bloodstream and subsequently into the testicular tissue. oup.com This suggests that monostearate esters like this compound could similarly enhance the internal exposure of other co-ingested lipophilic substances by increasing their permeability across the gut wall.

Table 2: Mechanisms by Which Lipid Excipients Can Enhance Bioavailability

| Mechanism | Description |

|---|---|

| Increased Solubility | Maintaining the lipophilic compound in a solubilized state within the gastrointestinal fluid, which promotes absorption. gattefosse.com |

| Enhanced Permeability | Altering the intestinal barrier, for example by opening tight junctions, to allow greater passage of the compound. oup.comgoogle.com |

| Lymphatic Transport | Facilitating association with lipoproteins and chylomicrons, leading to transport via the intestinal lymphatic system and avoidance of first-pass metabolism. drug-dev.com |

| Inhibition of Efflux Transporters | Some formulation components can inhibit efflux pumps like P-glycoprotein, which actively transport compounds out of cells, thereby increasing intracellular concentration and absorption. mdpi.com |

Interactions with Cellular Membranes and Subcellular Structures

Cellular membranes are dynamic, fluid structures composed primarily of a lipid bilayer and associated proteins. libretexts.org They separate the cell's interior from the outside environment and compartmentalize various subcellular structures, such as the nucleus, mitochondria, and endoplasmic reticulum. libretexts.orglibretexts.org The interaction of exogenous lipids like this compound with these membranes can alter their physical properties and functions.

Batyl alcohol, a constituent of this compound, is an ether lipid. Dietary ether lipids have been shown to be incorporated into the body's own lipids. nih.gov Specifically, studies have demonstrated that dietary batyl alcohol can be incorporated into the plasmalogens of various tissues in both humans and rats. nih.gov Plasmalogens are a type of phospholipid found in cell membranes, particularly abundant in nervous, immune, and cardiovascular tissues, where they are thought to play a role in protecting against oxidative stress and modulating membrane dynamics. The incorporation of batyl alcohol into these structures occurs without the cleavage of its ether bond, indicating the entire alkylglycerol backbone is integrated. nih.gov

Furthermore, research on the topical application of batyl alcohol has shown that it can interact with and alter the structure of lipids in the stratum corneum, the outermost layer of the skin. mdpi.com Spectroscopic analysis revealed changes indicative of a more ordered lipid structure after treatment with batyl alcohol. mdpi.com This demonstrates a direct interaction with membrane lipid assemblies.

At the subcellular level, disruptions in lipid metabolism and membrane integrity can have profound effects. For instance, in the study involving glycerin monostearate and phthalates, ultrastructural observation of testicular cells revealed damage to mitochondria. oup.com Specifically, the mitochondrial cristae, which are folds of the inner membrane essential for cellular respiration, were decreased, fused, or had disappeared entirely in the group exposed to both compounds. oup.com This indicates that high concentrations or specific interactions of monostearate esters in combination with other agents could potentially disrupt the integrity and function of vital subcellular organelles.

Derivatization and Structural Modification for Enhanced Functionality

Synthesis and Functional Properties of Ethoxylated Monostearate Esters

Ethoxylation is a chemical process that introduces ethylene (B1197577) oxide to a substrate, in this case, monostearate esters like glyceryl monostearate and sorbitan (B8754009) monostearate. This modification results in nonionic surfactants with a range of hydrophilic-lipophilic balance (HLB) values, making them versatile for various applications. shreechem.infrontiersin.org

Ethoxylated Glyceryl Monostearate:

The synthesis of ethoxylated glyceryl monostearate (EGMO) involves the direct reaction of glyceryl monostearate (GMO) with ethylene oxide (EO) in the presence of an alkaline catalyst at elevated temperatures. researchgate.net The resulting product is a mixture of the main ethoxylated ester, along with by-products like diesters and polyethylene (B3416737) glycols. frontiersin.org The properties of EGMO, such as its acid and ester values, can be influenced by the molar ratio of GMO to EO and subsequent purification processes. researchgate.net

Ethoxylated Sorbitan Monostearate (Polysorbate 60):

Sorbitan monostearate can be ethoxylated to produce polysorbate 60 (Tween 60). shreechem.in The synthesis involves reacting sorbitan monostearate with ethylene oxide. biointerfaceresearch.com Polysorbates are widely used as emulsifiers, solubilizers, and stabilizers in the food, pharmaceutical, and cosmetic industries due to their excellent dispersing and viscosity-modifying properties. shreechem.in

Functional Properties of Ethoxylated Monostearate Esters:

| Property | Description |

| Emulsification | Ethoxylated monostearates are effective emulsifiers, capable of stabilizing oil-in-water (O/W) emulsions. shreechem.in Their HLB value, which can be controlled during synthesis, determines their emulsifying efficiency for different systems. |

| Solubilization | They can increase the solubility of poorly soluble substances, such as essential oils and vitamins, in aqueous solutions. shreechem.in |

| Wetting and Dispersing | These surfactants reduce surface tension, allowing for better wetting of solid particles and their dispersion in liquids. shreechem.in |

| Stability | Ethoxylation can enhance the stability of formulations, improving the shelf-life of products. shreechem.in |

Development and Emulsification Characteristics of Polyglycerol Monostearates

Polyglycerol monostearates are non-ionic surfactants produced by the esterification of polyglycerol with stearic acid. nih.gov These esters are gaining attention as high-performance food emulsifiers. nih.gov

The synthesis can be carried out enzymatically using catalysts like Lipozyme 435 in a solvent-free system. nih.gov The reaction conditions, such as temperature, time, molar ratio of reactants, and enzyme concentration, are optimized to maximize the esterification efficiency. nih.gov The resulting products are often a mixture of mono-, di-, and triglycerides of polyglycerol. nih.gov

Emulsification Characteristics: